4-Chloro-4-fluoro-butyrophenone

Organic Synthesis Halogen Exchange Structure-Activity Relationship (SAR)

Probing dopamine-receptor SAR? This butyrophenone scaffold features an unsubstituted phenyl ring and an aliphatic Cl/F terminus—distinct from the 4'-fluoro isomer. Its unique electronic profile enables precise halogen-exchange chemistry and regioselective modifications critical for CNS-penetrant libraries. Do not substitute with generic analogs; validate isomer identity to avoid failed syntheses or off-target pharmacology.

Molecular Formula C10H10ClFO
Molecular Weight 200.64 g/mol
CAS No. 41167-07-1
Cat. No. B3265847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4-fluoro-butyrophenone
CAS41167-07-1
Molecular FormulaC10H10ClFO
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(F)Cl
InChIInChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyPVQHAQFTTPCCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1): A Halogenated Butyrophenone Intermediate with Dual-Chloro-Fluoro Reactivity


4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1, also known as 4-chloro-4-fluoro-1-phenylbutan-1-one) is a halogenated butyrophenone derivative with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound belongs to the butyrophenone class, which is widely recognized for its diverse pharmacological applications, including antipsychotic, anti-inflammatory, and antimicrobial activities [1]. Notably, CAS 41167-07-1 is often designated as a 'Deleted CAS' for the structurally related and more commonly cited 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), which has a fluoro substituent on the phenyl ring . This structural nuance is critical for procurement, as the specific isomer may exhibit distinct reactivity and application profiles, underscoring the need for precise compound identification.

Why 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) Cannot Be Interchanged with Generic Butyrophenone Analogs


The assumption that any butyrophenone derivative can serve as a direct substitute for 4-Chloro-4-fluoro-butyrophenone is flawed due to the critical influence of halogen positioning on both chemical reactivity and biological target engagement. While the broader butyrophenone class, including compounds like haloperidol and azaperone, shares a common ketone scaffold, the specific substitution pattern dictates key properties . For instance, the location of the halogen atoms directly impacts the electronic environment and steric hindrance, thereby altering the rate and outcome of nucleophilic substitution reactions . Furthermore, in pharmaceutical contexts, the precise halogen arrangement is a determinant of receptor binding affinity and selectivity, as demonstrated by structure-activity relationship (SAR) studies within this class [1]. Therefore, substituting this compound with a generic analog without rigorous validation could lead to failed syntheses, altered pharmacokinetic profiles, or off-target biological effects. The quantitative evidence below highlights specific differentiators that are essential for informed scientific selection.

Quantitative Differentiation of 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1): Evidence-Based Selection Criteria


Halogen Positioning as a Key Determinant of Reactivity in Nucleophilic Substitution

4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) possesses a unique halogenation pattern—a phenyl ring and a terminal chloro-fluoro alkyl chain. This contrasts with its structural isomer, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), where a fluoro group resides on the phenyl ring . This difference in halogen placement leads to distinct electronic effects. Fluorine atoms located on an aromatic ring can exert variable activating or deactivating influences on nucleophilic aromatic substitution, depending on their position (ortho, meta, or para) relative to the reaction site . In the case of 4-Chloro-4-fluoro-butyrophenone, the aliphatic chloro-fluoro group creates a distinct leaving group profile and electronic environment compared to the aromatic fluoro group of CAS 3874-54-2. This directly impacts the compound's utility as a building block in reactions requiring specific regioselectivity or differential halogen exchange rates .

Organic Synthesis Halogen Exchange Structure-Activity Relationship (SAR)

Physicochemical Property Divergence: LogP and Solubility Profile

While direct experimental LogP data for CAS 41167-07-1 is scarce, computational predictions and data for its closely related isomer, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), provide a valuable baseline for class-level inference. The isomer CAS 3874-54-2 has a reported experimental LogP of 3.02740 and a computed XLogP3 of 2.6 . The compound's water solubility for CAS 3874-54-2 is measured at 0.38 g/L at 20°C [1]. The absence of a polar fluoro substituent on the aromatic ring in CAS 41167-07-1 is predicted to alter its lipophilicity and solubility compared to the fluorinated analog. This difference can significantly influence the compound's behavior in biological systems, affecting membrane permeability, bioavailability, and metabolic stability when used as a pharmaceutical intermediate [2].

Medicinal Chemistry ADME Properties Lipophilicity

Computational Binding Affinity: A Baseline for Antipsychotic Potential

A 2025 density functional theory (DFT) study investigated the structural and pharmacological properties of 4-chloro-4′-fluoro butyrophenone (CFBP, CAS 3874-54-2), a close analog of the target compound [1]. Molecular docking studies revealed a binding energy of -5.1 kcal/mol for CFBP against a target protein, suggesting a strong ligand-protein interaction with potential antipsychotic activity [1]. While this data is for a structural isomer, it provides a class-level baseline for the potential of 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) to engage similar biological targets. The absence of the aromatic fluoro group in CAS 41167-07-1 is expected to modulate its binding affinity and selectivity, offering a distinct SAR profile for medicinal chemistry exploration [2].

Computational Chemistry Molecular Docking Antipsychotic Drug Discovery

Validated Application Scenarios for 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) Based on Evidence


Specialized Building Block for Halogen-Dependent Synthetic Transformations

Researchers seeking to perform nucleophilic substitution reactions that require a specific halogen leaving group or a non-activated aromatic ring should prioritize 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1). Its unique structure, featuring an unsubstituted phenyl ring and an aliphatic chloro-fluoro terminus, offers a different reactivity profile compared to its fluoro-aromatic isomer . This makes it the superior choice when designing synthetic routes where the aromatic ring must remain unfunctionalized or where differential halogen exchange is a key step .

Medicinal Chemistry for Optimized ADME Properties

In drug discovery programs targeting the central nervous system, where optimal lipophilicity is critical for crossing the blood-brain barrier, 4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) serves as a valuable intermediate. Its predicted physicochemical profile differs from its more lipophilic isomer, CAS 3874-54-2 . Medicinal chemists can leverage this compound to synthesize novel butyrophenone derivatives with potentially improved aqueous solubility and a distinct pharmacokinetic profile, which may reduce non-specific binding and improve overall drug-likeness [1].

SAR Studies for Next-Generation Antipsychotics

4-Chloro-4-fluoro-butyrophenone (CAS 41167-07-1) is a critical tool for expanding structure-activity relationship (SAR) studies within the butyrophenone class of antipsychotics . The computational binding affinity of its isomer suggests potential for dopamine receptor engagement . By using CAS 41167-07-1 as a core scaffold and exploring modifications on its unsubstituted phenyl ring and aliphatic chain, researchers can systematically probe the structural features required for enhanced target affinity, selectivity, and reduced side-effect profiles, thereby advancing the development of more effective therapeutic agents.

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